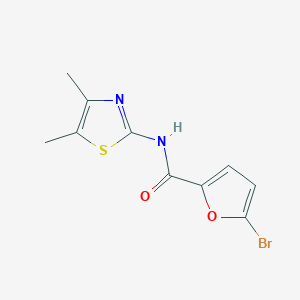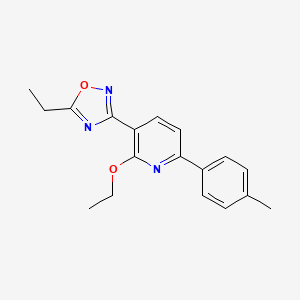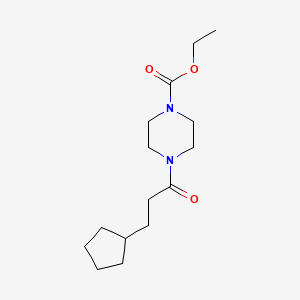![molecular formula C15H15N3O2 B5754724 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile involves the inhibition of the MDM2-p53 protein-protein interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53. In normal cells, p53 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. However, in cancer cells, the MDM2 protein binds to p53, leading to its degradation and inactivation. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile binds to the MDM2 protein, preventing it from binding to p53, leading to the activation of p53 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have potent antitumor activity in preclinical models of cancer. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to induce apoptosis in cancer cells, leading to tumor regression. However, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has not been shown to have any significant toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile is its selectivity for the MDM2-p53 protein-protein interaction, which makes it a potent and specific inhibitor of this pathway. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to be effective in a wide range of cancer types, indicating its potential as a broad-spectrum cancer therapy. However, one of the limitations of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosage and dosing schedule of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans have not been established yet.
Direcciones Futuras
There are several future directions for the research and development of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans, in order to establish the optimal dosage and dosing schedule. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in humans, and to determine its potential as a cancer therapy. Finally, the combination of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated in order to enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-(2-bromoethyl)-1H-indole-3-carbonitrile, which is then reacted with morpholine to form 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. The final product is obtained after purification using column chromatography. The synthesis of 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. In addition, 1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-10-18(14-4-2-1-3-13(12)14)11-15(19)17-5-7-20-8-6-17/h1-4,10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGNTOBWXCTXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)


![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)

![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)